6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a methoxybenzyl group and a pyridyl group.Scientific Research Applications
- Application : Researchers have explored controlling FRET using an optical force. By focusing a laser beam on an isolated polymer droplet containing the compound, they observed that increased laser intensity accelerated energy transfer. The polymer changed color due to the mixing of dyes, demonstrating the effect. This non-contact approach could find applications in fields like droplet chemistry and photochemistry .
Fluorescence Resonance Energy Transfer (FRET) Control
Mechanism of Action
Target of Action
It is known that the compound has demonstrated anti-inflammatory activity in preclinical studies .
Mode of Action
Mechanism-of-action studies revealed that F3406 inhibited LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 and required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
The compound’s ability to enhance the expression of mir-124, a natural regulator of the inflammatory response, suggests that it may impact pathways related to inflammation .
Result of Action
AKOS021842864 has shown potential in clinical trials in its ability to bring patients into remission and achieve clinical response . It has demonstrated anti-inflammatory activity in preclinical studies and in both Phase 2a and Phase 2b clinical trials .
properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-25-12-7-5-11(6-8-12)10-22-17(23)16-15(20-18(22)24)14(21-26-16)13-4-2-3-9-19-13/h2-9H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBOARNJWKKRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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